molecular formula C10H11NO2 B7952034 3-(4-Formylphenyl)propanamide

3-(4-Formylphenyl)propanamide

Cat. No. B7952034
M. Wt: 177.20 g/mol
InChI Key: GRRCQJKVIQOFDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Formylphenyl)propanamide is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmacokinetics and Metabolism : A related compound, S-1, which is a member of the propanamide series, shows promise in therapeutic applications for androgen-dependent diseases. It demonstrates low clearance, moderate distribution, and extensive metabolism in rats, indicating potential as a novel therapeutic agent (Wu et al., 2006).

  • Immunosuppressive Activities : Certain N-aryl-3-(indol-3-yl)propanamides, which are structurally similar, have been synthesized and evaluated for their immunosuppressive activities. One such compound exhibited significant inhibitory activity on murine splenocytes proliferation and in vivo assays (Giraud et al., 2010).

  • Quantum Chemical Studies : Bicalutamide, another propanamide derivative, used for treating prostate cancer, has been studied for its quantum chemical properties. This research provides insights into the molecular properties that contribute to its effectiveness as an anti-androgen drug (Otuokere & Amaku, 2015).

  • Anticonvulsant Activity : Hybrid compounds derived from propanamides have shown broad spectra of activity in preclinical seizure models, indicating their potential use as anticonvulsant agents (Kamiński et al., 2015).

  • Spectrophotometric Analysis : Flutamide, a nonsteroidal drug used for prostate cancer treatment and a propanamide derivative, has been analyzed using spectrophotometric methods, providing valuable information for its identification and quantification in pharmaceutical formulations (Rangappa et al., 2000).

  • Glucocorticoid Receptor Modulators : Dimethyl-diphenyl-propanamide derivatives have been reported as novel glucocorticoid receptor modulators with potential therapeutic applications in reducing inflammation while minimizing side effects (Yang et al., 2010).

properties

IUPAC Name

3-(4-formylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-10(13)6-5-8-1-3-9(7-12)4-2-8/h1-4,7H,5-6H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRCQJKVIQOFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Formylphenyl)propanamide
Reactant of Route 2
3-(4-Formylphenyl)propanamide
Reactant of Route 3
3-(4-Formylphenyl)propanamide
Reactant of Route 4
3-(4-Formylphenyl)propanamide
Reactant of Route 5
3-(4-Formylphenyl)propanamide
Reactant of Route 6
3-(4-Formylphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.